molecular formula C19H24N4O2 B7499387 N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide

N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide

Cat. No. B7499387
M. Wt: 340.4 g/mol
InChI Key: QESQWTGBWJMPGQ-UHFFFAOYSA-N
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Description

N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide, also known as DMXAA, is a small molecule compound that has gained attention for its potential as an anticancer agent. DMXAA was first discovered in the 1980s, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide is not fully understood, but it is believed to work by activating the immune system. N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to stimulate the production of cytokines, which are proteins that play a role in the immune response. This activation of the immune system leads to the destruction of cancer cells.
Biochemical and Physiological Effects
N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to activating the immune system, N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to inhibit the growth of blood vessels that supply nutrients to tumors. This inhibition of blood vessel growth, known as anti-angiogenesis, is another way in which N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide can help to destroy cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide in lab experiments is that it has been shown to have a broad spectrum of activity against different types of cancer. However, one limitation is that N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to have a narrow therapeutic window, meaning that there is a small range of doses that are effective without causing toxicity.

Future Directions

There are several future directions for research on N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide. One area of interest is the development of new formulations of N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide that can be more easily administered to patients. Another area of interest is the development of combination therapies that include N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide and other anticancer agents. Additionally, there is interest in studying the potential of N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide for the treatment of other diseases, such as viral infections and autoimmune disorders.
Conclusion
In conclusion, N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide is a small molecule compound that has gained attention for its potential as an anticancer agent. N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide works by activating the immune system and inhibiting the growth of blood vessels that supply nutrients to tumors. While there are advantages and limitations to using N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide in lab experiments, there are several future directions for research on this compound. With further study, N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide may prove to be a valuable tool in the fight against cancer and other diseases.

Synthesis Methods

N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methylbenzoic acid with 1,5-dimethyl-4-pyrazolecarboxylic acid, followed by the addition of piperidine and acetic anhydride. The resulting compound is then purified using chromatography techniques.

Scientific Research Applications

N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide has been the subject of numerous scientific studies due to its potential as an anticancer agent. In preclinical studies, N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to have antitumor activity against a variety of cancer types, including lung, breast, colon, and pancreatic cancer. N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.

properties

IUPAC Name

N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-6-4-5-7-16(13)18(24)21-15-8-10-23(11-9-15)19(25)17-12-20-22(3)14(17)2/h4-7,12,15H,8-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESQWTGBWJMPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=C(N(N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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